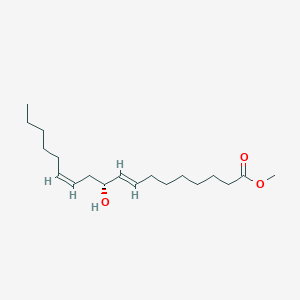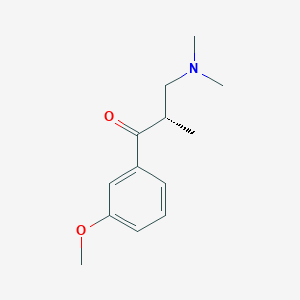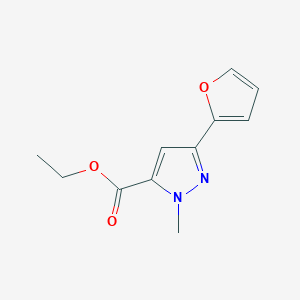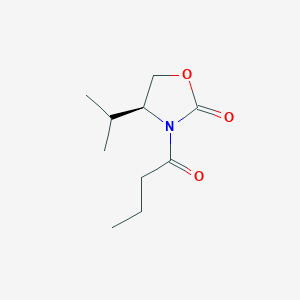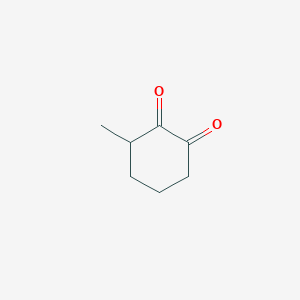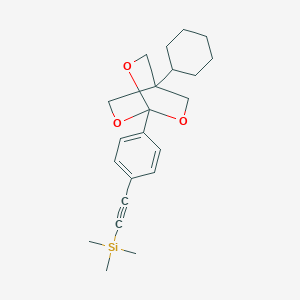
Silane, ((4-(4-cyclohexyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, ((4-(4-cyclohexyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-, commonly known as silane coupling agent, is a chemical compound that is widely used in various scientific research applications. It is a versatile compound that has several advantages and limitations in laboratory experiments.
Mecanismo De Acción
The mechanism of action of silane coupling agent is based on the chemical reaction between the silane functional group and the surface of the material. The silane functional group reacts with the hydroxyl groups on the surface of the material, forming a covalent bond. This covalent bond improves the adhesion between the two materials.
Efectos Bioquímicos Y Fisiológicos
Silane coupling agent has no known biochemical or physiological effects. It is considered to be a safe compound to use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using silane coupling agent in laboratory experiments are its versatility, ease of use, and effectiveness in improving the adhesion between two dissimilar materials. The limitations of using silane coupling agent in laboratory experiments are its cost, the need for specialized equipment, and the potential toxicity of some of its derivatives.
Direcciones Futuras
The future directions of silane coupling agent research are focused on developing new derivatives that have improved properties, such as increased reactivity and lower toxicity. There is also a growing interest in using silane coupling agent in biomedical applications, such as drug delivery and tissue engineering.
Conclusion:
Silane coupling agent is a versatile compound that has several advantages and limitations in laboratory experiments. It is widely used in scientific research applications, especially in the field of materials science. The mechanism of action of silane coupling agent is based on the chemical reaction between the silane functional group and the surface of the material. Silane coupling agent has no known biochemical or physiological effects and is considered to be a safe compound to use in laboratory experiments. The future directions of silane coupling agent research are focused on developing new derivatives that have improved properties and using it in biomedical applications.
Métodos De Síntesis
Silane coupling agent is synthesized by the reaction of 4-(4-cyclohexyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl chloride with sodium silanolate. The reaction takes place in the presence of a catalyst, which is usually a metal complex. The product is then purified by distillation or chromatography.
Aplicaciones Científicas De Investigación
Silane coupling agent is widely used in scientific research applications, especially in the field of materials science. It is used as a surface modifier to improve the adhesion between two dissimilar materials. It is also used as a crosslinking agent to enhance the mechanical properties of polymers. Silane coupling agent is also used as a dispersant to improve the dispersion of nanoparticles in a matrix.
Propiedades
Número CAS |
108614-08-0 |
|---|---|
Nombre del producto |
Silane, ((4-(4-cyclohexyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- |
Fórmula molecular |
C22H30O3Si |
Peso molecular |
370.6 g/mol |
Nombre IUPAC |
2-[4-(4-cyclohexyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)phenyl]ethynyl-trimethylsilane |
InChI |
InChI=1S/C22H30O3Si/c1-26(2,3)14-13-18-9-11-20(12-10-18)22-23-15-21(16-24-22,17-25-22)19-7-5-4-6-8-19/h9-12,19H,4-8,15-17H2,1-3H3 |
Clave InChI |
YJVVJOQVKMBUMF-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)C23OCC(CO2)(CO3)C4CCCCC4 |
SMILES canónico |
C[Si](C)(C)C#CC1=CC=C(C=C1)C23OCC(CO2)(CO3)C4CCCCC4 |
Otros números CAS |
108614-08-0 |
Sinónimos |
((4-(4-Cyclohexyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)tr imethylsilane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




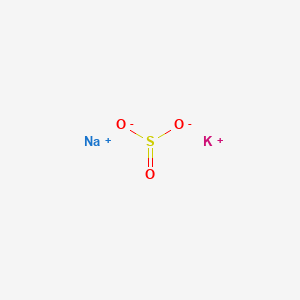
![Thiourea,N-[(dimethylamino)methyl]-](/img/structure/B25784.png)



